(1R)-1-(4-butylphenyl)ethanol

Description

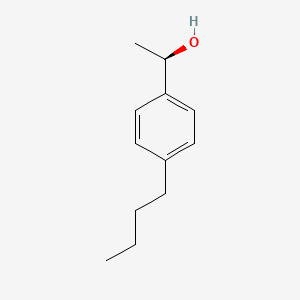

(1R)-1-(4-Butylphenyl)ethanol is a chiral secondary alcohol characterized by a 4-butyl-substituted phenyl group and an (R)-configured hydroxyl-bearing carbon. The 4-butyl substituent likely enhances lipophilicity, influencing solubility and bioactivity compared to shorter-chain analogs .

Properties

IUPAC Name |

(1R)-1-(4-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXTYZIZHGRRMC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-1-(4-butylphenyl)ethanol, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a butyl group attached to a phenyl ring with a hydroxyl (-OH) functional group. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on ethanol extracts showed that compounds similar to this compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. For instance, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .

The mechanism through which this compound exerts its biological effects involves interactions with cellular receptors and enzymes. The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially influencing their activity. Additionally, the hydrophobic nature of the butyl and phenyl groups enhances binding affinity to lipid membranes, affecting cellular uptake and distribution .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against Enterococcus faecium. The study utilized standard microbiological techniques to determine MIC and minimum bactericidal concentration (MBC). Results indicated that this compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 0.25 | 0.5 |

| Enterococcus faecium | 0.75 | 1.5 |

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of this compound were assessed using an in vitro model of lipopolysaccharide-induced inflammation in macrophages. The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 cytokines upon treatment with this compound .

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| This compound | 150 | 100 |

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact: The (R)-configuration ensures enantioselectivity in reactions, as seen in (1R)-1-(4-methylphenyl)ethanol’s use in chiral resolutions .

Brominated and Functionalized Analogs

Compounds like (1R)-2-bromo-1-(4-methylphenyl)ethanol (MW: 215.09, ) introduce bromine at the β-position, enabling nucleophilic substitution reactions. In contrast, this compound lacks such reactive sites, making it more stable but less versatile in derivatization.

Complex Derivatives with Pharmacological Relevance

Thiazolidinone derivatives (e.g., 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one, ) highlight the role of 4-butylphenyl groups in enhancing bioactivity. These compounds exhibit tuberculostatic, anti-inflammatory, and antifungal properties, suggesting that this compound could serve as a precursor for bioactive heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.